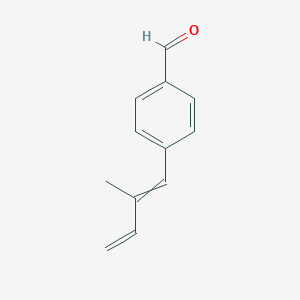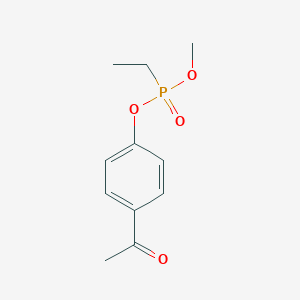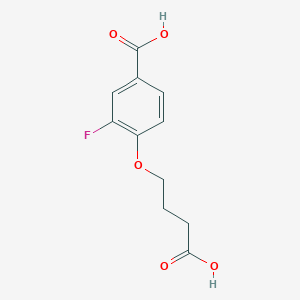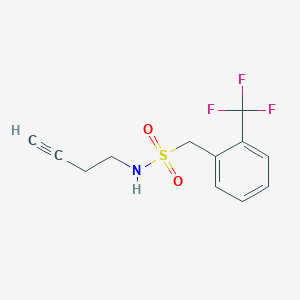
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 2-methylbuta-1,3-dienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a suitable diene precursor. One common method is the Diels-Alder reaction, where benzaldehyde reacts with 2-methylbuta-1,3-diene under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the product. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-(2-Methylbuta-1,3-dien-1-yl)benzoic acid.
Reduction: 4-(2-Methylbuta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the electrophile used.
科学研究应用
4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, which lacks the 2-methylbuta-1,3-dienyl group.
4-Methylbenzaldehyde: A derivative of benzaldehyde with a methyl group attached to the benzene ring.
4-(2-Methylbuta-1,3-dien-1-yl)benzoic acid: The oxidized form of 4-(2-Methylbuta-1,3-dien-1-yl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of the 2-methylbuta-1,3-dienyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
832125-57-2 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
4-(2-methylbuta-1,3-dienyl)benzaldehyde |
InChI |
InChI=1S/C12H12O/c1-3-10(2)8-11-4-6-12(9-13)7-5-11/h3-9H,1H2,2H3 |
InChI 键 |
GDBGKAIOWKJITD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=C(C=C1)C=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)

![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)

![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)

![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)
